

PNRI-299: Known Quantitative Data

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Compound Focus: Pnri-299

CAS No.: 550368-41-7

Cat. No.: S640959

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The table below summarizes the key quantitative data available from scientific literature. Please note that this information is from 2003 and may not reflect the most current research [1] [2].

Parameter	Value	Context / Assay
IC ₅₀ (AP-1 Inhibition)	20 µM	Transiently transfected human lung epithelial A549 cells [1].
Selectivity (NF-κB)	No effect up to 200 µM	Tested in the same A549 cell reporter assay [1].
Selectivity (Thioredoxin)	No effect up to 200 µM	Direct reactivity test [1].
In Vivo Efficacy Dose	0.75 & 2.0 mg/kg	Administered intranasally in a mouse asthma model [1].
Molecular Target	Ref-1 (Redox Effector Factor-1)/APE1	Identified via affinity chromatography [1] [2].
Key Interaction Site	Cysteine-65 (Cys-65)	On the Ref-1 protein [2].

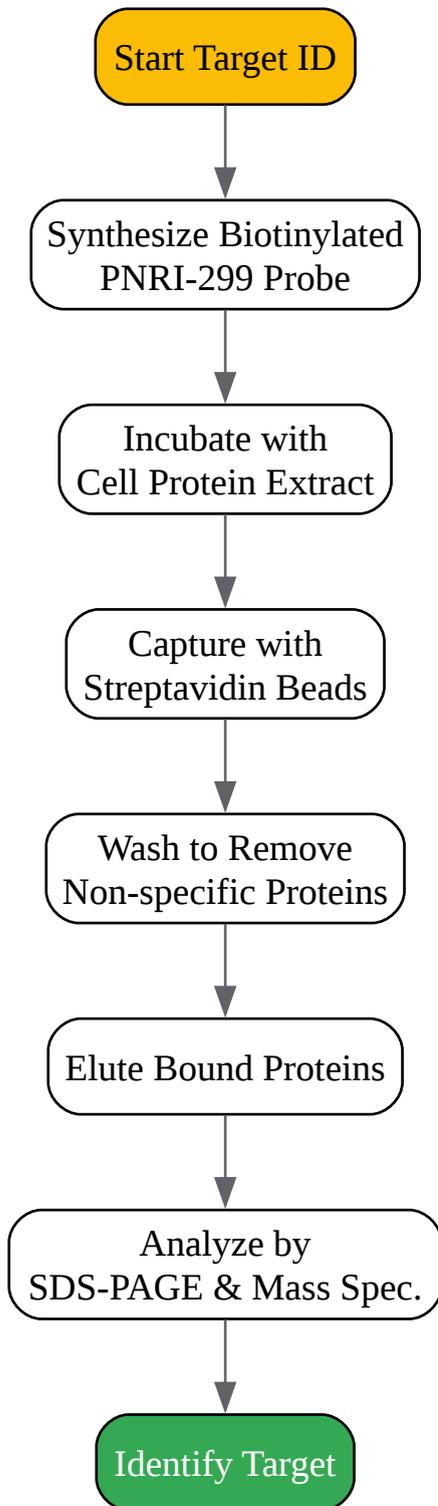
Experimental Workflow for Target Identification

The methodology used to identify **PNRI-299**'s target can serve as a reference for your own experimental protocols. The original researchers used an **affinity-based pull-down approach**, a common technique for target identification [3].

The workflow can be summarized as follows:

- **Probe Synthesis:** A biotin-tagged version of the **PNRI-299** molecule was created to act as a probe [1] [3].
- **Incubation:** This biotinylated probe was incubated with soluble protein extracts from human lung epithelial (A549) cells [1].
- **Capture:** Streptavidin-coated beads were added to the mixture to capture the biotinylated probe and any proteins tightly bound to it [1].
- **Wash and Elution:** The beads were washed thoroughly to remove non-specifically bound proteins. The remaining proteins, which represent potential binding partners, were then eluted [1].
- **Analysis:** The eluted proteins were separated by SDS-PAGE and identified using mass spectrometry, which confirmed Ref-1 as the specific target [1].

This process is visualized in the following diagram:



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FAQs & Troubleshooting Guides

Here are some anticipated FAQs based on the available data and common laboratory challenges.

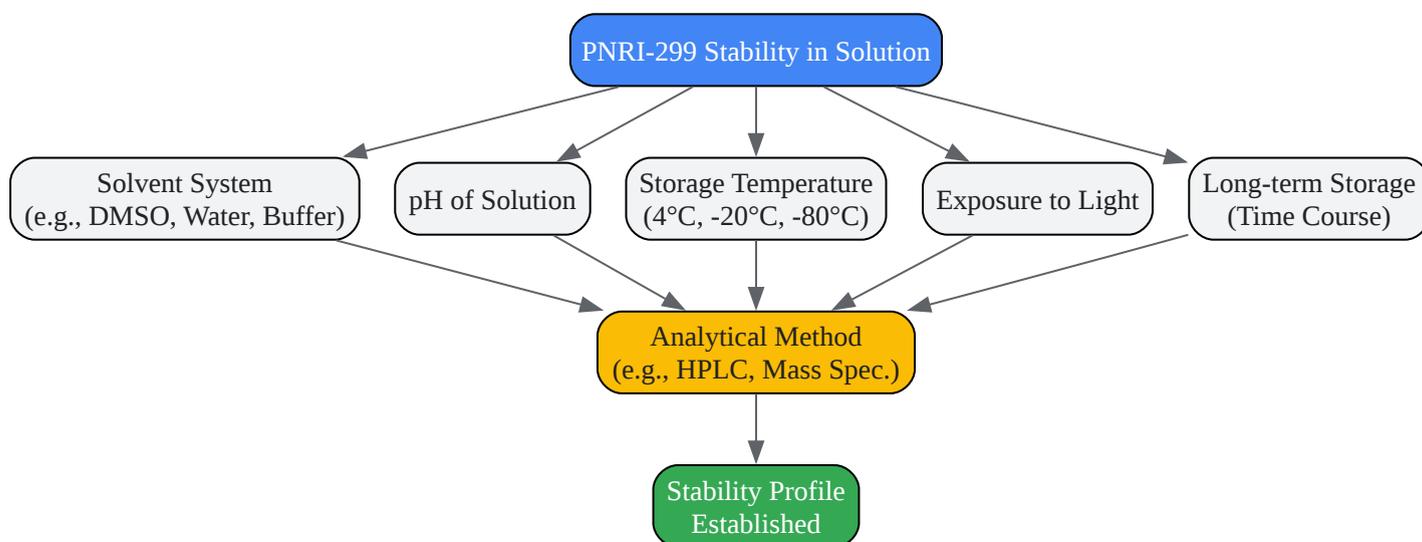
Q1: What is the confirmed molecular target of PNRI-299? A: **PNRI-299** is a selective inhibitor of the AP-1 transcription pathway. Its molecular target has been identified as **Ref-1 (Redox Effector Factor-1)**, also known as APE1. It specifically interacts with the **Cys-65** residue on the Ref-1 protein to inhibit its redox function [1] [2].

Q2: Does PNRI-299 inhibit NF-κB? A: No. At concentrations up to 200 μM, **PNRI-299** showed no inhibitory activity against NF-κB transcription, demonstrating its selectivity for the AP-1 pathway over this related redox-sensitive transcription factor [1].

Q3: What is a major challenge when using affinity-based pull-down for target ID? A: A key challenge is that **chemically modifying the small molecule** (e.g., by adding a biotin tag) can sometimes alter its activity, cell permeability, or binding characteristics, potentially leading to false negatives or the identification of irrelevant proteins [3]. It is critical to validate that the tagged molecule retains its biological activity.

How to Approach Stability Testing

Since specific stability data for **PNRI-299** is not available, you would need to establish this empirically. Here is a logical pathway to determine the key factors influencing its stability in solution, which you can use as a guide for designing experiments.



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To create this profile, you could track the degradation of **PNRI-299** in solution under different conditions using analytical techniques like **HPLC**. Key parameters to test include [1]:

- **Solvent Compatibility:** The stock solution is likely in DMSO (the in vivo study used 0.16% DMSO in saline) [1]. Test stability in your final working buffers.
- **pH Sensitivity:** The compound's enedione moiety may be sensitive to pH.
- **Temperature and Light:** Standard stability factors for most compounds.
- **Long-Term Stability:** Perform a time-course experiment to determine the safe storage period for stock and working solutions.

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References

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2. - PNRI is a Selective... - Immune System Research 299 [immune-system-research.com]

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